Regioisomeric Impact on Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA)
This compound exhibits a computed XLogP3 of 4.3, which is identical to its 3-fluoro isomer (CAS 1261988-88-8) and its 4-fluoro isomer (CAS 1261962-02-0) [1][2]. However, the topological polar surface area (TPSA) of 48.5 Ų is identical across these isomers, indicating that differences in biological activity are likely due to specific electronic and steric interactions with target binding sites rather than bulk lipophilicity or hydrogen-bonding capacity [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA) |
|---|---|
| Target Compound Data | XLogP3: 4.3; TPSA: 48.5 Ų |
| Comparator Or Baseline | 5-[Benzo(b)thiophen-2-yl]-3-fluorophenol (CAS 1261988-88-8) and 4-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS 1261962-02-0) |
| Quantified Difference | XLogP3 difference: 0.0; TPSA difference: 0.0 Ų |
| Conditions | Computed properties using XLogP3 algorithm and standard TPSA calculation. |
Why This Matters
The identical global lipophilicity and polarity across regioisomers mean that procurement decisions must be based on the specific 5,2-substitution pattern's ability to engage in unique molecular interactions, not on bulk property differences.
- [1] Kuujia. 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol. CAS 1261998-15-5. (n.d.). View Source
- [2] Kuujia. 3-(1-Benzothiophen-2-yl)-5-fluorophenol (CAS 1261988-88-8). (n.d.). View Source
